![molecular formula C14H26N4O2 B5198219 N',N'''-1,6-hexanediylbis(N-cyclopropylurea)](/img/structure/B5198219.png)
N',N'''-1,6-hexanediylbis(N-cyclopropylurea)
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Overview
Description
N',N'''-1,6-hexanediylbis(N-cyclopropylurea), also known as HBCU, is a compound that has been extensively studied for its potential applications in various scientific fields. This molecule has shown promise as a versatile tool for researchers due to its unique chemical properties and potential therapeutic effects. In
Scientific Research Applications
N',N'''-1,6-hexanediylbis(N-cyclopropylurea) has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, drug delivery, and materials science. N',N'''-1,6-hexanediylbis(N-cyclopropylurea) has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. N',N'''-1,6-hexanediylbis(N-cyclopropylurea) has also been used as a building block for the synthesis of various materials, including polymers and nanoparticles.
Mechanism of Action
The mechanism of action of N',N'''-1,6-hexanediylbis(N-cyclopropylurea) is not fully understood. However, studies have suggested that N',N'''-1,6-hexanediylbis(N-cyclopropylurea) may act as an inhibitor of enzymes involved in various biological processes, including cell proliferation and apoptosis. N',N'''-1,6-hexanediylbis(N-cyclopropylurea) may also interact with cell membranes and alter their properties, leading to changes in cell signaling pathways.
Biochemical and Physiological Effects:
N',N'''-1,6-hexanediylbis(N-cyclopropylurea) has been shown to have various biochemical and physiological effects. Studies have suggested that N',N'''-1,6-hexanediylbis(N-cyclopropylurea) may have anti-inflammatory, antioxidant, and neuroprotective effects. N',N'''-1,6-hexanediylbis(N-cyclopropylurea) has also been shown to inhibit the growth of cancer cells and reduce blood glucose levels in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N',N'''-1,6-hexanediylbis(N-cyclopropylurea) has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. N',N'''-1,6-hexanediylbis(N-cyclopropylurea) is also relatively non-toxic, making it a safe compound to work with. However, N',N'''-1,6-hexanediylbis(N-cyclopropylurea) has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential therapeutic effects need to be further investigated.
Future Directions
There are several future directions for research on N',N'''-1,6-hexanediylbis(N-cyclopropylurea). One potential direction is to further investigate its mechanism of action and potential therapeutic effects. Another direction is to explore its applications in drug delivery and materials science. Additionally, the development of new synthesis methods for N',N'''-1,6-hexanediylbis(N-cyclopropylurea) may lead to the discovery of new compounds with unique properties and potential applications. Overall, N',N'''-1,6-hexanediylbis(N-cyclopropylurea) has shown promise as a versatile tool for researchers, and further studies on this compound may lead to new discoveries and advancements in various scientific fields.
Synthesis Methods
The synthesis of N',N'''-1,6-hexanediylbis(N-cyclopropylurea) involves the reaction of 1,6-hexanediamine with cyclopropyl isocyanate in the presence of a catalyst. This reaction results in the formation of N',N'''-1,6-hexanediylbis(N-cyclopropylurea), which is a white crystalline powder. The purity of N',N'''-1,6-hexanediylbis(N-cyclopropylurea) can be further improved by recrystallization and purification techniques.
properties
IUPAC Name |
1-cyclopropyl-3-[6-(cyclopropylcarbamoylamino)hexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2/c19-13(17-11-5-6-11)15-9-3-1-2-4-10-16-14(20)18-12-7-8-12/h11-12H,1-10H2,(H2,15,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFCKOBXNVCSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCCCCCCNC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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